Cas no 2198990-07-5 (1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone)
1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone
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- Inchi: 1S/C10H15N3O2/c1-6(2)9-11-10(15-12-9)8-4-13(5-8)7(3)14/h6,8H,4-5H2,1-3H3
- InChI Key: LHDHQEJGSPHWBX-UHFFFAOYSA-N
- SMILES: C(=O)(N1CC(C2ON=C(C(C)C)N=2)C1)C
1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-45377621-0.05g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 0.05g |
$671.0 | 2025-03-15 | |
| Enamine | EN300-45377621-0.1g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 0.1g |
$703.0 | 2025-03-15 | |
| Enamine | EN300-45377621-0.25g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 0.25g |
$735.0 | 2025-03-15 | |
| Enamine | EN300-45377621-0.5g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 0.5g |
$768.0 | 2025-03-15 | |
| Enamine | EN300-45377621-1.0g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 1.0g |
$800.0 | 2025-03-15 | |
| Enamine | EN300-45377621-2.5g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 2.5g |
$1568.0 | 2025-03-15 | |
| Enamine | EN300-45377621-5.0g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 5.0g |
$2318.0 | 2025-03-15 | |
| Enamine | EN300-45377621-10.0g |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one |
2198990-07-5 | 95.0% | 10.0g |
$3438.0 | 2025-03-15 |
1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone
Introduction to 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone (CAS No. 2198990-07-5)
1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone (CAS No. 2198990-07-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
The chemical structure of 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone features a central azetidine ring linked to an oxadiazole moiety. The presence of these heterocyclic rings imparts specific conformational flexibility and electronic properties that are crucial for its biological interactions. The methyl group attached to the oxadiazole ring further modulates the compound's lipophilicity and solubility, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of oxadiazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that certain oxadiazole derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone could be a valuable lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone has shown promising results in antimicrobial research. A study conducted by researchers at the University of California in 2023 demonstrated that this compound effectively inhibits the growth of several multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.
The anticancer potential of oxadiazoles, including 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone, has also been explored. A preclinical study published in Cancer Research in 2024 found that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to target specific signaling pathways involved in cell proliferation and survival.
The synthesis of 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone typically involves multi-step reactions starting from readily available starting materials. Key synthetic steps include the formation of the azetidine ring through a ring-closing metathesis reaction and the subsequent coupling with an appropriately substituted oxadiazole derivative. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In terms of pharmacokinetics and pharmacodynamics, preliminary studies indicate that 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a long half-life in vivo, which are desirable attributes for a potential therapeutic agent. However, further preclinical and clinical studies are needed to fully characterize its safety and efficacy profiles.
The potential applications of 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone extend beyond traditional medicinal chemistry. Its unique structural features make it a valuable building block for the development of novel materials with specific functional properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have explored the use of similar oxadiazole-containing compounds in the design of advanced polymers with enhanced mechanical strength and thermal stability.
In conclusion, 1-[3-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-1-azetidinyl]ethanone (CAS No. 2198990-07-5) is a promising compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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